(1S,2S)-1,2-bis[(3R)-1,4-dioxaspiro[4.5]decan-3-yl]ethane-1,2-diol

Catalog No.
S1900026
CAS No.
76779-67-4
M.F
C18H30O6
M. Wt
342.4 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
(1S,2S)-1,2-bis[(3R)-1,4-dioxaspiro[4.5]decan-3-yl...

CAS Number

76779-67-4

Product Name

(1S,2S)-1,2-bis[(3R)-1,4-dioxaspiro[4.5]decan-3-yl]ethane-1,2-diol

IUPAC Name

(1S,2S)-1,2-bis[(3R)-1,4-dioxaspiro[4.5]decan-3-yl]ethane-1,2-diol

Molecular Formula

C18H30O6

Molecular Weight

342.4 g/mol

InChI

InChI=1S/C18H30O6/c19-15(13-11-21-17(23-13)7-3-1-4-8-17)16(20)14-12-22-18(24-14)9-5-2-6-10-18/h13-16,19-20H,1-12H2/t13-,14-,15-,16-/m1/s1

InChI Key

DFWHMBZZFDLOTN-KLHDSHLOSA-N

SMILES

C1CCC2(CC1)OCC(O2)C(C(C3COC4(O3)CCCCC4)O)O

Canonical SMILES

C1CCC2(CC1)OCC(O2)C(C(C3COC4(O3)CCCCC4)O)O

Isomeric SMILES

C1CCC2(CC1)OC[C@@H](O2)[C@H]([C@@H]([C@H]3COC4(O3)CCCCC4)O)O

Organic Chemistry

Green Chemistry

Biomedicine

Synthesis of Unstable Compounds

Synthesis of Chiral Compounds

(1S,2S)-1,2-bis[(3R)-1,4-dioxaspiro[4.5]decan-3-yl]ethane-1,2-diol is a complex organic compound characterized by its unique molecular structure and properties. The molecular formula is C18H30O6, with a molecular weight of 342.43 g/mol. This compound features two dioxaspirodecane units attached to an ethane-1,2-diol backbone, which contributes to its reactivity and potential applications in organic synthesis and medicinal chemistry.

DCHM does not have a direct biological action. Its primary function is as a protecting group in organic synthesis. By selectively protecting specific hydroxyl groups, DCHM allows chemists to modify other parts of the molecule without affecting the protected regions. This controlled reactivity is crucial for the targeted synthesis of complex organic molecules [].

  • Oxidation: It can be oxidized to form corresponding aldehydes or ketones, which can be useful in synthetic pathways.
  • Reduction: Reduction reactions can yield different alcohol derivatives, expanding the range of functional groups that can be synthesized from this compound.
  • Substitution: Nucleophilic substitution reactions can occur, allowing for the formation of diverse derivatives by replacing specific functional groups with nucleophiles.

Common reagents employed in these reactions include oxidizing agents like sodium periodate and reducing agents such as sodium borohydride, which facilitate these transformations effectively .

The synthesis of (1S,2S)-1,2-bis[(3R)-1,4-dioxaspiro[4.5]decan-3-yl]ethane-1,2-diol can be achieved through the following method:

  • Starting Materials: D-mannitol and cyclohexanone are used as the primary reactants.
  • Reaction Medium: The reaction is conducted in dimethyl sulfoxide (DMSO).
  • Catalyst: Boron trifluoride etherate serves as an acid catalyst.
  • Procedure:
    • Dissolve D-mannitol in DMSO.
    • Add cyclohexanone and triethyl orthoformate to the solution.
    • Introduce boron trifluoride etherate to catalyze the reaction.
    • Stir the mixture at room temperature for 24 hours.
    • Neutralize the reaction mixture with sodium bicarbonate and isolate the product by filtration .

(1S,2S)-1,2-bis[(3R)-1,4-dioxaspiro[4.5]decan-3-yl]ethane-1,2-diol has several applications:

  • Organic Synthesis: It is utilized as a protecting group for diols in organic synthesis, allowing for selective modifications of other functional groups.
  • Pharmaceutical Development: Its unique structure may provide a scaffold for developing new therapeutic agents or enhancing existing drugs .

Interaction studies involving (1S,2S)-1,2-bis[(3R)-1,4-dioxaspiro[4.5]decan-3-yl]ethane-1,2-diol are crucial for understanding its reactivity and potential biological effects. Preliminary studies suggest that similar compounds can interact with enzymes or receptors involved in metabolic pathways or disease processes. Detailed interaction studies could reveal its binding affinities and mechanisms of action within biological systems .

(1S,2S)-1,2-bis[(3R)-1,4-dioxaspiro[4.5]decan-3-yl]ethane-1,2-diol can be compared with several similar compounds:

Compound NameStructure TypeKey Features
1,25-Di-O-isopropylidene-D-mannitolProtecting GroupForms a five-membered ring; less stable
1,25-Di-O-benzylidene-D-mannitolProtecting GroupForms a six-membered ring; different reactivity
6-Methyl-1,4-dioxaspiro[4.5]decanDioxaspiro CompoundExhibits unique steric hindrance

These comparisons highlight the unique stability and reactivity of (1S,2S)-1,2-bis[(3R)-1,4-dioxaspiro[4.5]decan-3-yl]ethane-1,2-diol compared to other similar compounds. Its structural characteristics make it valuable in various synthetic applications while providing insights into its potential biological activities .

The compound (1S,2S)-1,2-bis[(3R)-1,4-dioxaspiro[4.5]decan-3-yl]ethane-1,2-diol possesses the molecular formula C18H30O6 with a molecular weight of 342.43 grams per mole. This dioxaspiro compound is systematically named according to International Union of Pure and Applied Chemistry nomenclature conventions, reflecting its complex bicyclic structure containing two spiroketal units attached to an ethane-1,2-diol backbone. The compound is also commonly referred to as 1,2:5,6-Di-O-cyclohexylidene-D-mannitol in the literature, which describes its derivation from D-mannitol through cyclohexylidene protection.

The Chemical Abstracts Service registry number for this compound is 76779-67-4, providing a unique identifier for database searches and chemical procurement. The compound's International Chemical Identifier (InChI) is InChI=1S/C18H30O6/c19-15(13-11-21-17(23-13)7-3-1-4-8-17)16(20)14-12-22-18(24-14)9-5-2-6-10-18/h13-16,19-20H,1-12H2/t13-,14-,15-,16-/m1/s1, which encodes its complete structural information including stereochemistry. The InChI Key DFWHMBZZFDLOTN-KLHDSHLOSA-N serves as a shortened version for computational applications.

The structural architecture of this molecule features two dioxaspiro[4.5]decane units, each characterized by a spirocyclic arrangement where a five-membered dioxolane ring shares a carbon atom with a six-membered cyclohexane ring. The ethane-1,2-diol central unit provides the connection between these two spiroketal moieties, creating a symmetrical molecular framework with defined stereochemistry at multiple positions.

PropertyValue
Molecular FormulaC18H30O6
Molecular Weight342.43 g/mol
Chemical Abstracts Service Number76779-67-4
Melting Point103-105°C
Boiling Point525.939°C at 760 mmHg
Density1.257 g/cm³
Refractive Index1.553

Historical Context in Organic Synthesis

The development of (1S,2S)-1,2-bis[(3R)-1,4-dioxaspiro[4.5]decan-3-yl]ethane-1,2-diol emerged from the broader field of protecting group chemistry, which has been fundamental to synthetic organic chemistry since the mid-20th century. Protecting groups are temporarily installed chemical modifications that shield reactive functional groups during synthetic transformations, allowing chemists to achieve selectivity in complex multi-step syntheses. The concept of protecting groups plays an important role in multistep organic synthesis, enabling the preparation of delicate organic compounds where specific molecular regions cannot survive required reagents or chemical environments.

The specific historical development of cyclohexylidene-derived protecting groups traces back to investigations seeking alternatives to the more commonly used isopropylidene derivatives. Early research identified that cyclohexylidene-protected compounds offered superior stability compared to their isopropylidene counterparts, particularly under acidic conditions. The synthesis of 1,2:5,6-di-O-cyclohexylidene-D-mannitol was first reported in synthetic literature as researchers sought more robust protecting group strategies for carbohydrate chemistry.

Sugiyama and colleagues published pioneering work on the facile synthesis of this compound and related cyclohexylidene derivatives in 1984. Their methodology involved the reaction of cyclohexanone diethyl acetal with D-mannitol, yielding quantitatively the desired dioxaspiro compound and its isomer. This represented a significant improvement over earlier methods that required equilibrium conditions with large excess of cyclohexanone and tedious purification procedures.

The compound gained prominence in synthetic chemistry due to its applications beyond simple protection strategies. Recent research has demonstrated its utility in the synthesis of biologically active molecules and its role as a precursor for pharmaceutical intermediates. The development of efficient synthetic routes to this compound has enabled its broader adoption in academic and industrial settings.

Significance of Stereochemical Configuration

The stereochemical configuration of (1S,2S)-1,2-bis[(3R)-1,4-dioxaspiro[4.5]decan-3-yl]ethane-1,2-diol represents a critical aspect of its chemical behavior and synthetic utility. The molecule contains multiple stereogenic centers, with the absolute configuration designated as (1S,2S) for the central ethane-1,2-diol unit and (3R) for each of the dioxaspiro units. This specific stereochemical arrangement is essential for the compound's function as an effective protecting group and its compatibility with asymmetric synthetic strategies.

The significance of this stereochemical configuration extends to its thermodynamic stability and conformational preferences. Spiroketal systems are known for their conformational rigidity, which provides predictable three-dimensional spatial arrangements of functional groups. This rigidity is particularly valuable in synthetic applications where precise control over molecular geometry is required. The dioxaspiro[4.5]decane framework adopts well-defined conformations that minimize steric interactions while maximizing favorable orbital overlap in the acetal linkages.

The stereochemical integrity of this compound during synthetic transformations has been extensively studied. Research demonstrates that the compound maintains its stereochemical configuration under typical protecting group installation and removal conditions, making it reliable for asymmetric synthesis applications. The stability of the stereochemical arrangement arises from the conformational constraints imposed by the spirocyclic framework, which prevents unwanted epimerization or configurational changes.

Furthermore, the stereochemical configuration influences the compound's biological activity profile. Studies have indicated that the specific (1S,2S)/(3R) configuration contributes to the molecule's antiviral and antimicrobial properties, suggesting that stereochemistry plays a role in biological target recognition and binding affinity. This stereochemistry-activity relationship underscores the importance of maintaining precise stereochemical control during synthesis and handling.

Stereochemical FeatureConfigurationSignificance
Central Ethane Unit(1S,2S)Controls overall molecular geometry
Dioxaspiro Units(3R)Determines spiroketal stability
Anomeric CentersDefinedProvides conformational rigidity
Overall ChiralityEnantiopureEnables asymmetric synthesis applications

The relationship between stereochemical configuration and chemical reactivity has been demonstrated through comparative studies with related diastereomers and constitutional isomers. The specific arrangement of substituents in this compound provides optimal steric accessibility for chemical modifications while maintaining the protective properties of the spiroketal framework. This balance between reactivity and stability makes the compound particularly valuable for complex synthetic sequences where multiple chemical transformations must be performed in the presence of the protecting groups.

XLogP3

1.5

Wikipedia

1,2:5,6-Di-O-cyclohexylidene-D-mannitol

Dates

Modify: 2023-08-16

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